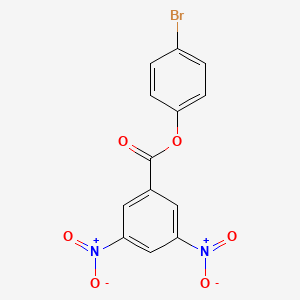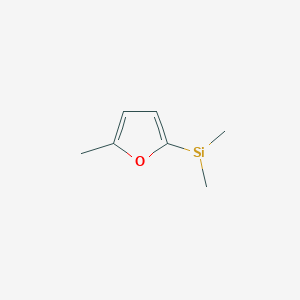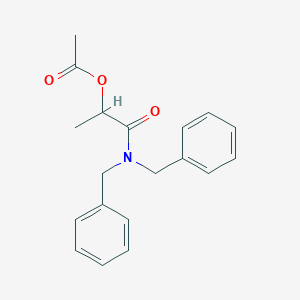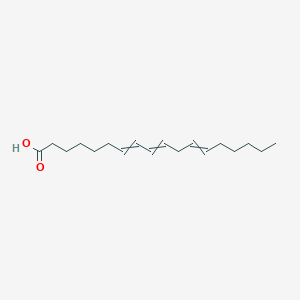
4-Bromophenyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and 4-bromophenol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with 4-bromophenol to yield the ester.
- Formation of 3,5-dinitrobenzoyl chloride:
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- Esterification:
- React the resulting 3,5-dinitrobenzoyl chloride with 4-bromophenol.
- Reaction conditions: Use a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of acyl chlorides are applicable. Industrial processes would likely involve large-scale reactors, efficient mixing, and temperature control to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
- Nucleophilic Substitution:
- The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Amines (e.g., aniline), thiols (e.g., thiophenol).
- Reduction:
- The nitro groups can be reduced to amino groups using reducing agents.
- Common reagents: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), iron powder with hydrochloric acid.
- Oxidation:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous sodium hydroxide (NaOH) or acidic conditions.
- Nucleophilic Substitution:
- Products: Substituted phenyl derivatives (e.g., 4-aminophenyl 3,5-dinitrobenzoate).
- Reduction:
- Products: 4-Bromophenyl 3,5-diaminobenzoate.
- Oxidation:
- Products: 3,5-dinitrobenzoic acid and 4-bromophenol.
Applications De Recherche Scientifique
4-Bromophenyl 3,5-dinitrobenzoate has several applications in scientific research:
- Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in studies involving nucleophilic substitution and reduction reactions.
- Biology:
- Investigated for its potential antimicrobial properties due to the presence of nitro groups.
- Used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
- Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 3,5-dinitrobenzoate depends on the specific application and reaction it undergoes. For example:
- Antimicrobial Activity:
- The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
- Enzyme Inhibition:
- The compound can interact with enzyme active sites, leading to inhibition of enzyme activity. The bromine and nitro groups may play a role in binding to the enzyme.
Comparaison Avec Des Composés Similaires
4-Bromophenyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
- Ethyl 3,5-dinitrobenzoate:
- Similar structure but with an ethyl group instead of a 4-bromophenyl group.
- Used in similar applications but may have different reactivity due to the absence of the bromine atom.
- Propyl 3,5-dinitrobenzoate:
- Similar structure but with a propyl group instead of a 4-bromophenyl group.
- Exhibits different biological activity profiles due to the variation in the alkyl side chain.
- Methyl 3,5-dinitrobenzoate:
- Similar structure but with a methyl group instead of a 4-bromophenyl group.
- Used in studies involving antifungal activity and enzyme inhibition.
Propriétés
Numéro CAS |
5335-45-5 |
|---|---|
Formule moléculaire |
C13H7BrN2O6 |
Poids moléculaire |
367.11 g/mol |
Nom IUPAC |
(4-bromophenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-9-1-3-12(4-2-9)22-13(17)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H |
Clé InChI |
HWYVBDNWSJZISD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)










![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
